An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 7-Bromonaphthalen-1-amine
An In-depth Technical Guide to the Physical Properties and Synthetic Applications of 7-Bromonaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Bromonaphthalen-1-amine, a key intermediate in organic synthesis and pharmaceutical research. Due to the limited availability of experimentally determined physical data for this specific isomer, this guide also furnishes detailed, standardized protocols for its characterization. Furthermore, a representative experimental workflow for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction, is presented to illustrate its utility as a versatile building block in medicinal chemistry.
Core Physical and Chemical Properties
7-Bromonaphthalen-1-amine, identified by the CAS number 136924-78-2, is a substituted naphthalene derivative. While specific experimental data for its melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental molecular properties have been computed and are presented below. For comparative purposes, the properties of the well-characterized isomer, 1-Bromonaphthalene, are also included.
| Property | 7-Bromonaphthalen-1-amine | 1-Bromonaphthalene (for comparison) |
| CAS Number | 136924-78-2[1][2] | 90-11-9 |
| Molecular Formula | C₁₀H₈BrN[1][2] | C₁₀H₇Br |
| Molecular Weight | 222.08 g/mol [1][2] | 207.07 g/mol |
| Melting Point | Data not available | -1 °C |
| Boiling Point | Data not available | 281 °C at 760 mmHg |
| Solubility | Expected to be soluble in common organic solvents. | Insoluble in water; miscible with ethanol, ether, benzene, and chloroform. |
| Computed LogP | 3.1845[1] | 3.8 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[1] | 0 Ų |
Experimental Protocols for Physical Property Determination
The following sections outline standardized experimental procedures for determining the key physical properties of solid organic compounds like 7-Bromonaphthalen-1-amine.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 7-Bromonaphthalen-1-amine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-method.
Methodology: Siwoloboff Method (Micro Boiling Point)
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Sample Preparation: A small amount of 7-Bromonaphthalen-1-amine is placed in a small-diameter test tube (fusion tube).
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Capillary Inversion: A standard melting point capillary tube is sealed at one end and placed, open-end down, into the fusion tube containing the sample.
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Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility profile of a compound is essential for its application in synthesis, formulation, and biological assays. A qualitative assessment in a range of solvents is a standard initial step.
Methodology: Qualitative Solubility Testing
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Sample Preparation: A small, measured amount of 7-Bromonaphthalen-1-amine (e.g., 10 mg) is placed into a series of small test tubes.
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Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including:
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Water (polar, protic)
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Ethanol (polar, protic)
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Acetone (polar, aprotic)
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Ethyl acetate (intermediate polarity, aprotic)
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Dichloromethane (nonpolar)
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Toluene (nonpolar)
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Hexane (nonpolar)
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Observation: The tubes are agitated (vortexed or shaken) for a set period. The solubility is then visually assessed and categorized as "soluble," "partially soluble," or "insoluble." For more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
7-Bromonaphthalen-1-amine is a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential pharmaceutical applications. The presence of both an amine and a bromo substituent allows for a wide range of chemical transformations. The bromo group is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as 7-Bromonaphthalen-1-amine, with a boronic acid or ester.
Protocol Considerations for Amine-Containing Substrates:
The primary amine group in 7-Bromonaphthalen-1-amine can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or undesired side reactions. To mitigate this, several strategies can be employed:
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Use of specific ligands: Certain phosphine ligands can minimize the inhibitory effects of the amine.
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Protection of the amine group: The amine can be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. The protecting group is then removed in a subsequent step.
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Careful selection of base and reaction conditions: The choice of a weaker, non-nucleophilic base and optimization of the reaction temperature can improve the outcome.
This technical guide provides a foundational understanding of the physical properties and synthetic utility of 7-Bromonaphthalen-1-amine. For researchers and drug development professionals, this compound represents a versatile scaffold for the synthesis of novel chemical entities. While some experimental data remains to be fully characterized and reported, the provided protocols offer a clear path for its analysis and application in the laboratory.
